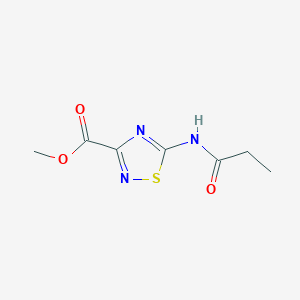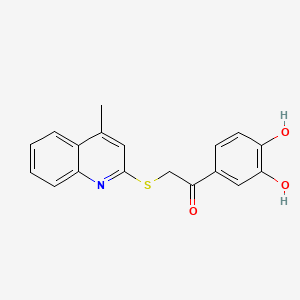
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by blocking the activation of certain enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
Studies have shown that Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has several biochemical and physiological effects. These include anti-inflammatory and analgesic activities, as well as antioxidant and antimicrobial properties. The compound has also been found to have a low toxicity profile, making it a potentially safe candidate for use in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a potentially useful compound for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the use of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in scientific research. One direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in drug development.
Conclusion
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. While the compound's mechanism of action is not fully understood, further studies are needed to optimize its use in drug development and investigate its potential use in the treatment of other diseases.
Métodos De Síntesis
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide and a base such as potassium carbonate. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has been found to have potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3-4(11)8-7-9-5(10-14-7)6(12)13-2/h3H2,1-2H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFJTPPEVCHHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)


![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)